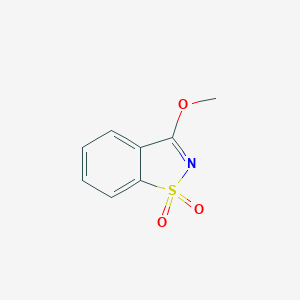![molecular formula C7H5N3O B100659 4(3H)-oxopirido[4,3-d]pirimidina CAS No. 16952-64-0](/img/structure/B100659.png)
4(3H)-oxopirido[4,3-d]pirimidina
Descripción general
Descripción
Pyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to a broader class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities and pharmaceutical applications. These compounds are structurally similar to nitrogen bases found in DNA and RNA, making them attractive scaffolds for drug discovery due to their potential to interact with various biological receptors .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines and their derivatives has been a subject of interest in recent research. One approach involves a one-pot three-component synthesis using a nanocatalyst, which allows for the rapid generation of pyrido[2,3-d]pyrimidine derivatives under solvent-free conditions, offering a green and efficient method with excellent yields . Another method reported the synthesis of pyrido[1,2-a]pyrimidin-2-ones through the acylation of lithium amide bases of 2-aminopyridines with alkynoate esters, followed by cyclization under thermal conditions, providing excellent regioselectivity . Additionally, a one-pot synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been developed, characterized by step economy and reduced catalyst loading .
Molecular Structure Analysis
The molecular structure of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives has been characterized using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and FT-IR. Theoretical calculations, including density functional theory (DFT) and time-dependent DFT, have been employed to support the experimental data and to understand the photophysical properties of these compounds .
Chemical Reactions Analysis
The reactivity of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives has been explored in various chemical reactions. For instance, Vilsmeier reagents have been used for the one-pot synthesis of pyrimidin-4(3H)-ones, involving sequential halogenation, formylation, and intramolecular nucleophilic cyclization . Moreover, the reactivity of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones towards different reagents has been studied, leading to the discovery of compounds with significant analgesic and anti-inflammatory activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives vary significantly, influencing their biopharmaceutical properties. For example, the solubility, permeability, and predicted human in vivo intrinsic clearance values of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones show a broad range, reflecting their structural diversity . The photophysical properties of chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-one derivatives, such as molar extinction coefficient, Stokes shift, and quantum yield, have also been evaluated, providing insights into their potential applications .
Aplicaciones Científicas De Investigación
Agentes Anticancerígenos
Se han sintetizado y evaluado derivados de 4(3H)-oxopirido[4,3-d]pirimidina para su potencial como agentes anticancerígenos. Estos compuestos han mostrado actividades selectivas contra ciertas líneas celulares cancerosas, incluyendo cáncer de mama y renal . Los estudios de relación estructura-actividad (SAR) de estos derivados facilitan el desarrollo de nuevos fármacos anticancerígenos.
Inhibición de la Quinasa
La estructura de pirimidina fusionada de this compound la convierte en un excelente andamiaje para el desarrollo de inhibidores de quinasas. Las quinasas son enzimas que juegan un papel crucial en varios procesos celulares, y su desregulación está asociada con enfermedades como el cáncer. Al inhibir quinasas específicas, estos compuestos pueden servir como terapias dirigidas .
Metodologías Sintéticas
Esta clase de compuestos sirve como material de partida para la síntesis de moléculas más complejas. Por ejemplo, se utilizan en la síntesis de varios pasos de derivados de ácido tetrahidrofólico, que son importantes en la química médica por sus actividades biológicas .
Estudios de Acoplamiento Molecular
Los derivados de this compound se utilizan en estudios de acoplamiento molecular para comprender su interacción con objetivos biológicos. Estos estudios ayudan a predecir la orientación y la afinidad de unión de estos compuestos dentro de los sitios activos de enzimas o receptores .
Actividad Antiproliferativa
Estos compuestos exhiben actividad antiproliferativa contra varias líneas celulares cancerosas. Al inhibir la proliferación celular, pueden potencialmente prevenir la propagación de células cancerosas. Los valores de IC50, que indican la efectividad de estos compuestos, se determinan mediante ensayos in vitro .
Simulaciones de Dinámica Molecular
Se realizan simulaciones de dinámica molecular (MD) con derivados de this compound para evaluar sus estabilidades de unión con los receptores. Las simulaciones de MD proporcionan información sobre el comportamiento dinámico de estos compuestos cuando interactúan con sus objetivos biológicos .
Mecanismo De Acción
Direcciones Futuras
The future directions of research on Pyrido[4,3-d]pyrimidin-4(3H)-one could involve further exploration of its potential applications in medicinal chemistry, particularly as inhibitors of histone lysine demethylases . Additionally, more research could be done to explore the properties of various derivatives of Pyrido[4,3-d]pyrimidin-4(3H)-one .
Propiedades
IUPAC Name |
3H-pyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h1-4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADMRAMXLLLVGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343501 | |
| Record name | Pyrido[4,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16952-64-0 | |
| Record name | Pyrido[4,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: A key target for these compounds is the Calcium Sensing Receptor (CaSR). [] Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives act as antagonists of CaSR, potentially impacting bone mineral homeostasis. [, ] This antagonistic action makes them promising candidates for exploring therapies for conditions like osteoporosis. [] Further research has focused on their potential as microsomal prostaglandin E2 Synthase-1 inhibitors. [, ] These enzymes play a role in inflammation, making such inhibitors of interest for inflammatory diseases.
A: While the core structure of Pyrido[4,3-d]pyrimidin-4(3H)-one is consistent, numerous derivatives exist with variations in substituents. Therefore, providing specific details like molecular formula and weight requires considering each derivative separately. Spectroscopic data, including 1H NMR, IR, MS, and elemental analysis, have been used to confirm the structure of newly synthesized derivatives. [, , , , , , , , ] Single-crystal X-ray diffraction studies have also provided detailed structural insights for several specific derivatives. [, , , , , , ]
ANone: The research primarily focuses on Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives as biologically active compounds rather than catalysts. Therefore, information regarding their catalytic properties, reaction mechanisms, selectivity, and applications in catalytic processes is limited within the provided context.
A: Density Functional Theory (DFT) calculations have been employed to investigate the electronic factors influencing the inhibitory activity of Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives against mPGES-1. [] These calculations, performed at the B3LYP/6-31G(d,p) level, aimed to uncover the relationship between electronic structure and inhibitory potency. [] Furthermore, molecular docking simulations were performed using a crystal structure of human mPGES-1 to complement the DFT studies. [] These simulations helped propose a partial pharmacophore and suggested potential interactions between specific atoms in the derivatives and amino acid residues within the enzyme's active site. []
A: Research highlights the impact of structural modifications on the biological activity of these compounds. [, , , , , , , ] For example, introducing a trifluoromethyl group at the 5-position was found to improve oral activity and pharmacokinetic properties. [, ] Studies on piperazinyl Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives revealed that small alkyl groups at the 3-position and specific piperazinyl-butyl groups at the 2-position enhanced their binding affinity to the α2δ-1 subunit of voltage-gated calcium channels. [] These findings suggest that modifications to the core structure can significantly influence potency, selectivity, and other pharmacological characteristics. [, , , , , , , , ]
A: Research primarily focuses on synthesizing and evaluating the biological activity of these compounds. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] While specific details regarding their stability under various conditions and formulation strategies to enhance stability, solubility, or bioavailability are limited in the provided context, the advancement of certain derivatives to preclinical studies suggests efforts to address these aspects. []
A: While the provided research mentions in vivo safety assessments of a specific Pyrido[4,3-d]pyrimidin-4(3H)-one derivative in rats, it lacks detailed information about specific in vitro and in vivo efficacy studies, including cell-based assays and animal models. [] The research primarily focuses on synthesis, structural characterization, and preliminary activity evaluations. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Further research is necessary to evaluate their efficacy thoroughly.
ANone: As the research primarily focuses on the initial stages of drug discovery and development for Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, information regarding resistance mechanisms and cross-resistance profiles is currently limited.
A: Research indicates that while some Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives exhibit promising pharmacological activity, they may also present toxicological challenges. [] For instance, a specific derivative, (R)-2-(2-hydroxyphenyl)-3-(1-phenylpropan-2-yl)-5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-one (compound 1), demonstrated a potential for reactive metabolite (RM) formation, specifically through glutathione (GSH) conjugation, in human liver microsomes. [] This metabolic pathway involved CYP3A4-mediated oxidation of the phenol ring to a catechol, which could be further oxidized to an electrophilic ortho-quinone species. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B100604.png)
